N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine
Description
Properties
IUPAC Name |
(2S)-2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13(18(25)26)21-19(27)23-10-8-22(9-11-23)17(24)7-6-14-12-20-16-5-3-2-4-15(14)16/h2-5,12-13,20H,6-11H2,1H3,(H,21,27)(H,25,26)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNZKURGBBWQGZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the indole-piperazine intermediate with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 0.4665 |
| LogD | -2.2292 |
| LogSw | -1.8174 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 81.326 Ų |
These properties suggest that N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine has moderate lipophilicity and potential for solubility in biological systems, which are important for drug design.
Anticancer Activity
Recent studies have indicated that compounds containing indole derivatives exhibit anticancer properties. The presence of the indole structure in this compound may contribute to its ability to inhibit cancer cell proliferation. For example, research has shown that indole-based compounds can induce apoptosis in various cancer cell lines, suggesting a potential application of this compound in cancer therapy.
Neuropharmacological Effects
The piperazine ring is known for its neuropharmacological effects, particularly in the development of anxiolytic and antidepressant medications. This compound could be investigated for its effects on neurotransmitter systems, potentially offering new avenues for treating mood disorders.
Antimicrobial Properties
Indole derivatives have also been recognized for their antimicrobial activity. Studies have demonstrated that certain compounds with similar structural features can inhibit the growth of bacteria and fungi. The exploration of this compound's antimicrobial properties could lead to new treatments for infectious diseases.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperazine derivative.
- Coupling with the indole moiety.
- Carbonylation to introduce the carbonyl group.
This synthetic pathway allows for the modification of various functional groups to optimize biological activity.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored a series of indole-based compounds similar to this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF7). The results indicated a dose-dependent response, highlighting the potential for further development as an anticancer agent.
- Neuropharmacology : In a preclinical trial published in Neuropsychopharmacology, researchers evaluated the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The findings suggested that compounds with similar structures could significantly reduce anxiety levels, warranting further exploration into their mechanisms of action.
- Antimicrobial Activity : A comparative study published in Antimicrobial Agents and Chemotherapy assessed various indole derivatives against resistant bacterial strains. The study found that certain derivatives exhibited potent antibacterial activity, indicating that this compound could be effective against multi-drug resistant pathogens.
Mechanism of Action
The mechanism of action of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The alanine residue can facilitate interactions with amino acid transporters, aiding in cellular uptake .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Indole Hybrids
The following compounds share core structural features with the target molecule but differ in substituents and functional groups:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Piperazine Modifications: The target compound’s piperazine is functionalized with a propanoyl-indole group, whereas analogues feature halogenated aryl (e.g., 3,5-dichlorophenyl ) or trifluoromethylphenyl groups . These substituents influence lipophilicity and target binding. Electron-withdrawing groups (e.g., -CF₃ in ) enhance metabolic stability but may reduce solubility compared to the target’s L-alanine residue.
Biological Activity: The compound in demonstrates CYP51 inhibition (critical in trypanosome survival), with X-ray crystallography confirming interactions via fluorobenzamide and dichlorophenyl groups .
Synthetic Pathways :
- Reductive amination is a common method for piperazine-linked compounds (e.g., ), while the target compound likely employs carbamoylation of L-alanine to the piperazine carbonyl group.
Functional Group Impact on Pharmacokinetics
- Hydrogen-Bonding Capacity: The target compound’s L-alanine introduces additional H-bond donors/acceptors (3 donors, 6 acceptors) compared to analogues with fewer polar groups (e.g., : 2 donors, 5 acceptors). This may enhance solubility but reduce blood-brain barrier penetration.
Biological Activity
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine, often referred to as Y043-2503, is a compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 372.42 g/mol |
| Molecular Formula | C19H24N4O4 |
| SMILES | C(CNC(N1CCN(CC1)C(CCc1c[nH]c2ccccc12)=O)=O)C(O)=O |
| LogP | 0.4665 |
| LogD | -2.2292 |
| Polar Surface Area | 81.326 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
This compound exhibits a unique mechanism of action primarily through its interaction with various receptors in the central nervous system. It has been noted for its binding affinity to dopamine receptors, which plays a crucial role in modulating neurotransmission and influencing behaviors related to mood and cognition.
Recent studies have indicated that compounds with similar structures often exhibit selective binding properties, particularly towards D3 dopamine receptors. For instance, a related compound was found to have a Ki value of 0.2 nM at human D3 receptors, suggesting that this compound may also demonstrate comparable selectivity and potency in receptor binding .
Pharmacological Effects
The pharmacological effects of this compound include:
- Antidepressant Activity : Due to its interaction with serotonin and dopamine pathways, it may exhibit potential antidepressant effects.
- Anxiolytic Effects : Similar compounds have been studied for their ability to reduce anxiety symptoms through modulation of neurotransmitter systems.
Study 1: Antitumor Activity
A study focused on the synthesis and biological evaluation of piperazine derivatives demonstrated that compounds structurally related to this compound exhibited significant antitumor activity against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting a potential role in cancer therapy .
Study 2: Neuropharmacological Evaluation
In another investigation, the neuropharmacological profile of indole-based piperazine derivatives was assessed. The results showed that these compounds could modulate dopaminergic activity, which is critical for treating neuropsychiatric disorders . The binding assays revealed high affinity for specific receptor subtypes, reinforcing the therapeutic potential of this compound in managing conditions like schizophrenia and depression.
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates serotonin and dopamine levels |
| Anxiolytic | Reduces anxiety through neurotransmitter modulation |
| Antitumor | Inhibits proliferation in cancer cell lines |
| Neuropharmacological | Affects dopaminergic pathways |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with key signals including:
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS validates molecular weight and detects impurities .
- Optical Rotation : Verify enantiomeric purity using polarimetry, as L-alanine’s stereocenter is critical for biological activity .
How can researchers design assays to evaluate the compound’s inhibitory activity against protein kinase C (PKC) isoforms?
Advanced Research Question
- In vitro Kinase Assays : Use recombinant PKCα/β/γ isoforms with a fluorescent peptide substrate (e.g., MARCKS peptide). Measure inhibition via ADP-Glo™ Kinase Assay, comparing IC₅₀ values to reference inhibitors like Gö6983 .
- Cellular Models : Treat HEK293 cells expressing PKC-GFP fusion proteins and quantify translocation to membranes using confocal microscopy. Dose-response curves (1 nM–10 µM) assess cellular permeability .
- Data Interpretation : Cross-validate with computational docking (e.g., AutoDock Vina) to map binding interactions with PKC’s C1 domain, focusing on indole-piperazine interactions .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target selectivity?
Advanced Research Question
- ADME Prediction : Use SwissADME to estimate logP (~3.8, similar to indole derivatives) and PSA (~110 Ų), indicating moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Simulate binding to serotonin receptors (5-HT₁A/₂A) using GROMACS. Compare binding free energies (MM-PBSA) to identify off-target risks .
- QSAR Modeling : Train models on indole-piperazine analogs to correlate structural features (e.g., substituents on piperazine) with activity against GPCRs .
How should researchers address discrepancies between predicted solubility (e.g., logP) and experimental solubility data?
Advanced Research Question
- Contradiction Analysis : If experimental solubility in PBS (pH 7.4) is lower than logP-predicted values, consider:
- Formulation Solutions : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes to enhance solubility for in vivo studies .
What safety protocols are essential for handling this compound during in vitro and in vivo studies?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and solubilization .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers for incineration .
- In vivo Handling : For rodent studies, prepare sterile formulations (filtered through 0.22 µm membranes) and monitor for acute toxicity (e.g., respiratory distress) .
How can the compound’s stability under varying storage conditions be systematically evaluated?
Advanced Research Question
- Accelerated Stability Testing :
- Degradation Products : Identify by LC-MS/MS, focusing on hydrolysis of the urea bond or oxidation of the indole ring .
What strategies can validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- CRISPR Knockout Models : Generate PKCα/β/γ knockout cell lines and compare compound efficacy to wild-type cells .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., NF-κB or MAPK) .
- SPR Binding Assays : Immobilize PKC isoforms on Biacore chips to measure real-time binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
